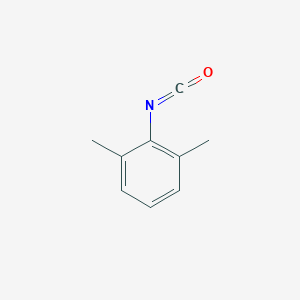

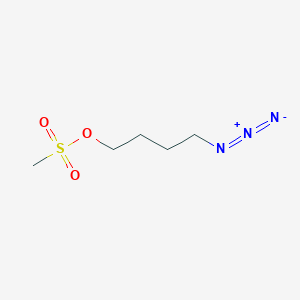

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Overview

Description

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CFT) is an organic compound that has gained considerable attention in recent years due to its wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. CFT has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Structural Studies

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone serves as a versatile intermediate in organic synthesis, facilitating the creation of structurally complex and biologically active compounds. For example, its derivatization leads to compounds that probe Drosophila nicotinic acetylcholine receptor interactions, highlighting its utility in synthesizing neuroactive substances (Nanjing Zhang, M. Tomizawa, J. Casida, 2004). Additionally, crystallographic analysis of related compounds provides insight into molecular conformations, essential for understanding compound-receptor interactions and designing targeted therapeutics (Kamini Kapoor, V. Gupta, Rajnikant, M. Deshmukh, Chaten S. Sripanavar, 2011).

Antimicrobial and Antifungal Applications

Compounds derived from this compound exhibit significant antibacterial and antifungal activities. Derivatives have been synthesized with potent efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, showcasing potential for development into new antimicrobial agents (K. Sujatha, Shilpa, R. Gani, 2019).

Catalytic and Synthetic Methodologies

This compound also plays a critical role in catalytic processes and synthetic methodologies, facilitating efficient reactions crucial for producing pharmacologically active molecules. Its use in nonaqueous catalytic water oxidation suggests potential for environmental applications, demonstrating versatility beyond pharmaceutical chemistry (Zuofeng Chen, Javier J. Concepcion, Hanlin Luo, Jonathan F. Hull, A. Paul, T. Meyer, 2010).

Luminescence and Material Science

The structural motifs derived from this compound contribute to the development of materials with novel luminescent properties. Studies on co-crystals formed from derivatives demonstrate the potential for creating materials with unique optical characteristics, useful in sensors, imaging, and electronic devices (Hongjuan Li, Lei Wang, Juan Zhao, Ju‐feng Sun, Ji-Liang Sun, Chun-Hua Wang, G. Hou, 2015).

Insecticidal Activities

Further, derivatives have shown promise as insecticides, indicating the compound’s contribution to developing safer, more effective pest control solutions. The synthesis and study of specific derivatives reveal insecticidal activities, underscoring the agricultural and environmental importance of research into such compounds (De-Qing Shi, Xiao-fei Zhu, Yuan-Zhi Song, 2008).

properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPJJBWXFXEFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601572 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150698-72-9 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)

![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)